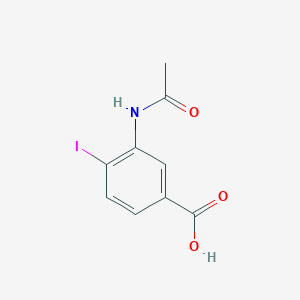amine](/img/structure/B13501392.png)
[(2S)-butan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-butan-2-ylamine, also known as (S)-(-)-2-Methylbutylamine, is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image. This compound is commonly used as an intermediate in organic synthesis and as a pharmaceutical intermediate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-butan-2-ylamine involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reduction of Nitriles: Another method involves the reduction of nitriles.
Industrial Production Methods
In industrial settings, the production of (2S)-butan-2-ylamine often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2S)-butan-2-ylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a nickel catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Haloalkanes and other electrophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
(2S)-butan-2-ylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound serves as a building block for the synthesis of pharmaceutical drugs.
Biological Studies: It is used in studies involving amine metabolism and enzyme interactions
Mécanisme D'action
The mechanism of action of (2S)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-2-Methylbutylamine: A similar compound with a slightly different structure but similar chemical properties.
N-Methyl-1-propanamine: Another amine with a similar molecular structure but different spatial arrangement.
Uniqueness
(2S)-butan-2-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds .
Propriétés
Formule moléculaire |
C5H13N |
|---|---|
Poids moléculaire |
87.16 g/mol |
Nom IUPAC |
(2S)-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
PYFSCIWXNSXGNS-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@H](C)NC |
SMILES canonique |
CCC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)



![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)


![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)

![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)

